molecular formula C5H9NS2 B13883998 5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole

5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole

Cat. No.: B13883998
M. Wt: 147.3 g/mol
InChI Key: MFXACDCYMVVPHZ-UHFFFAOYSA-N
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Description

5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their aromatic properties due to the presence of sulfur and nitrogen atoms in their ring structure. This compound is characterized by its unique structure, which includes a methyl group and a methylsulfanyl group attached to the thiazole ring. Thiazoles have been extensively studied for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the Hantzsch thiazole synthesis, which is a well-known procedure for producing thiazole derivatives .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Hantzsch synthesis and its modifications are frequently employed in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazoles .

Scientific Research Applications

5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can activate or inhibit biochemical pathways, leading to various physiological effects. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its reactivity and binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole is unique due to the presence of both a methyl group and a methylsulfanyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .

Properties

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C5H9NS2/c1-4-3-6-5(7-2)8-4/h4H,3H2,1-2H3

InChI Key

MFXACDCYMVVPHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)SC

Origin of Product

United States

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